- One-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionGreen method for the simultaneous production of rubber accelerator tetramethylthiuram monosulfide and lubricating oil additive triphenyl thiophosphateSynlett, 2023, 34(1), 57-62,
Cas no 597-82-0 (Triphenyl Phosphorothioate)

Triphenyl Phosphorothioate 化学的及び物理的性質
名前と識別子
-
- Phosphorothioic acid,O,O,O-triphenyl ester
- TRIPHENYL PHOSPHOROTHIONATE
- O,O,O-triphenyl phosphorothioate
- O,O,O-Triphenylthiophosphat
- O,O,O-triphenylthiophosphate
- thiophosphoric acid O,O',O''-triphenyl ester
- thiophosphoric acid tri-O-phenyl ester
- Thiophosphoric acid triphenyl ester
- Thiophosphorsaeure-O,O',O''-triphenylester
- Triphenoxyphosphine sulfide
- triphenyl phosphorothioate
- TRIPHENYLTHIOPHOSPHATE
- tris(O-phenyl)phosphorothionate
- tris(phenoxy)-thioxo-phosphorane
- NSC 57867
- T 309
- T 309 (antiwear additive)
- Irgalube TPPT
- Triphenyl thiophosphate
- Phosphorothioic acid, O,O,O-triphenyl ester
- O,O,O-Triphenyl thiophosphate
- TRIPHENYLPHOSPHOROTHIONATE
- O,O,O-Triphenylphosphorothioate
- Phenyl phosphorothioate, (PhO)3PS
- VH6AV8E2IT
- triphenylthiophosphat
- Tris(phenoxy)-sulfanylidenephosphorane
- tri
- Oprea1_359101
- SCHEMBL40604
- NCIOpen2_007475
- CCG-2159
- UNII-VH6AV8E2IT
- CS-0362566
- NSC-57867
- DTXSID4029191
- O,O-Triphenyl thiophosphate
- AI3-08872
- EC 209-909-9
- TRIPHENYLPHOSPHOROTHIOATE, O,O,O-
- Phosphorothioic acid,O,O-triphenyl ester
- 27214-25-1
- EINECS 209-909-9
- triphenoxy(sulfanylidene)-lambda5-phosphane
- NS00002899
- W-105301
- NSC57867
- CBDivE_013862
- Q27291831
- D97191
- 597-82-0
- O,O-Triphenylphosphorothioate
- AKOS028110142
- IKXFIBBKEARMLL-UHFFFAOYSA-N
- Triphenyl Phosphorothioate
-
- MDL: MFCD00401249
- インチ: 1S/C18H15O3PS/c23-22(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H
- InChIKey: IKXFIBBKEARMLL-UHFFFAOYSA-N
- ほほえんだ: S=P(OC1C([H])=C([H])C([H])=C([H])C=1[H])(OC1C([H])=C([H])C([H])=C([H])C=1[H])OC1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 342.04800
- どういたいしつりょう: 342.048
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.3
- トポロジー分子極性表面積: 59.8
じっけんとくせい
- 密度みつど: 1.288±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 53 ºC
- ふってん: 432.1°Cat760mmHg
- フラッシュポイント: 215.1°C
- 屈折率: 1.639
- ようかいど: Insuluble (1.7E-3 g/L) (25 ºC),
- PSA: 69.59000
- LogP: 6.09850
Triphenyl Phosphorothioate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D146180-500g |
TRIPHENYLPHOSPHOROTHIONATE |
597-82-0 | 98% | 500g |
$695 | 2024-08-03 | |
TRC | T809005-250mg |
Triphenyl Phosphorothioate |
597-82-0 | 250mg |
$ 850.00 | 2023-09-05 | ||
eNovation Chemicals LLC | D146180-100g |
TRIPHENYLPHOSPHOROTHIONATE |
597-82-0 | 98% | 100g |
$295 | 2024-08-03 | |
1PlusChem | 1P003AZZ-5g |
Triphenyl Phosphorothionate |
597-82-0 | 95% | 5g |
$79.00 | 2024-04-22 | |
Aaron | AR003B8B-100g |
Triphenyl Phosphorothionate |
597-82-0 | 98% | 100g |
$10.00 | 2025-01-22 | |
1PlusChem | 1P003AZZ-25g |
Triphenyl Phosphorothionate |
597-82-0 | 95% | 25g |
$185.00 | 2024-04-22 | |
A2B Chem LLC | AB53423-25g |
Triphenyl Phosphorothionate |
597-82-0 | 95% | 25g |
$160.00 | 2024-04-19 | |
eNovation Chemicals LLC | D146180-100g |
TRIPHENYLPHOSPHOROTHIONATE |
597-82-0 | 98% | 100g |
$295 | 2025-02-24 | |
Aaron | AR003B8B-1g |
Triphenyl Phosphorothionate |
597-82-0 | 98% | 1g |
$3.00 | 2025-01-22 | |
TRC | T809005-50mg |
Triphenyl Phosphorothioate |
597-82-0 | 50mg |
$ 190.00 | 2023-09-05 |
Triphenyl Phosphorothioate 合成方法
ごうせいかいろ 1
1.1 Solvents: Acetonitrile ; 10 h, 80 °C
1.1 Solvents: Acetonitrile ; 1 min, 80 °C; 10 h, 80 °C
Triphenyl Phosphorothioate Preparation Products
Triphenyl Phosphorothioateに関する追加情報
Recent Advances in the Study of Triphenyl Phosphorothioate (CAS: 597-82-0) in Chemical Biology and Pharmaceutical Research
Triphenyl Phosphorothioate (CAS: 597-82-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in organic synthesis, catalysis, and drug development. This compound, characterized by its phosphorothioate functional group, exhibits unique reactivity and stability, making it a valuable intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in asymmetric catalysis, nucleoside chemistry, and as a potential therapeutic agent, highlighting its broad utility in medicinal chemistry.
One of the most notable advancements in the study of Triphenyl Phosphorothioate is its application in the synthesis of phosphorothioate oligonucleotides, which are widely used in antisense therapy and gene silencing. Researchers have demonstrated that this compound serves as an efficient reagent for the introduction of sulfur into the phosphate backbone of oligonucleotides, enhancing their nuclease resistance and therapeutic efficacy. A 2023 study published in the Journal of Medicinal Chemistry reported the successful use of Triphenyl Phosphorothioate in the large-scale production of antisense oligonucleotides, paving the way for more cost-effective and scalable manufacturing processes.
In addition to its role in oligonucleotide synthesis, Triphenyl Phosphorothioate has been investigated as a catalyst in various organic transformations. Recent work published in Organic Letters has shown that this compound can facilitate the formation of carbon-sulfur bonds in a highly stereoselective manner, enabling the synthesis of chiral sulfur-containing compounds with potential pharmaceutical applications. The study highlighted the compound's ability to act as a Lewis acid catalyst, expanding its utility beyond traditional phosphorothioate chemistry.
Furthermore, Triphenyl Phosphorothioate has been explored for its potential as a bioactive molecule itself. A 2022 study in Bioorganic & Medicinal Chemistry Letters identified Triphenyl Phosphorothioate as a potent inhibitor of certain protein kinases involved in inflammatory pathways. The researchers utilized structure-activity relationship (SAR) studies to optimize the compound's inhibitory activity, suggesting its potential as a lead compound for the development of novel anti-inflammatory drugs. These findings underscore the dual role of Triphenyl Phosphorothioate as both a synthetic reagent and a pharmacologically active agent.
Despite these promising developments, challenges remain in the widespread adoption of Triphenyl Phosphorothioate in pharmaceutical applications. Issues such as its solubility in aqueous systems and potential toxicity profiles require further investigation. Recent efforts have focused on derivatizing the compound to improve its physicochemical properties while retaining its beneficial reactivity. A 2023 review in Chemical Reviews summarized these advancements, providing a comprehensive overview of the current state of research and future directions for Triphenyl Phosphorothioate in drug discovery and development.
In conclusion, Triphenyl Phosphorothioate (CAS: 597-82-0) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications in synthesis, catalysis, and therapeutics highlight its importance as a versatile tool in medicinal chemistry. Ongoing research aims to address existing limitations and unlock new opportunities for this compound, ensuring its continued relevance in the development of next-generation pharmaceuticals and bioactive molecules.
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